molecular formula C19H27N3O2 B6438469 7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549027-49-6

7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No. B6438469
CAS RN: 2549027-49-6
M. Wt: 329.4 g/mol
InChI Key: RJIDBSQIFPWPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the conditions under which the reactions occur and the products that are formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Catalytic Protodeboronation

This compound could be used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach and is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Anti-Inflammatory Activities

3,4-Dihydronaphthalen-1 (2 H)-one (DHN) derivatives, which include this compound, have been studied for their anti-inflammatory activities. They have been developed as drugs to stabilize mast cells, which are key players in allergic and inflammatory responses .

Antioxidant Activities

Phytochemical studies have shown that species producing a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans, which include this compound, exhibit various biological activities, including antioxidant activities .

Anticancer Activities

The compound could also have potential anticancer activities. This is based on the fact that many indole derivatives, which share a similar structure with this compound, have been found to possess anticancer properties .

Antiviral Activities

Indole derivatives, which include this compound, have been found to possess antiviral activities. They have been used in the preparation of various antiviral agents .

Synthesis of Other Compounds

This compound could be used in the synthesis of other compounds. For example, it has been used in the synthesis of the diphenylmethyl ester and the 4-methoxybenzyl (PMB) ester .

Mechanism of Action

If the compound is a drug, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions that it could undergo, or new applications for it in fields like medicine or materials science .

properties

IUPAC Name

7-methoxy-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIDBSQIFPWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.